molecular formula C25H20ClFN2O4S B2959838 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866808-77-7

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2959838
CAS No.: 866808-77-7
M. Wt: 498.95
InChI Key: WYVSZGYOLCYCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Substitution reactions: Chlorination and fluorination reactions are carried out to introduce the chloro and fluoro substituents on the benzene ring.

    Acylation: The final step involves the acylation of the quinoline derivative with N-(2,5-dimethylphenyl)acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and fluoro positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation reactions using chlorine or fluorine gas, sulfonylation using sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzenesulfonyl chloride: Shares the sulfonyl chloride group and similar reactivity.

    4-Chloro-2-fluorobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties.

    4-Fluorobenzenesulfonyl chloride: A simpler sulfonyl chloride compound with fewer substituents.

Uniqueness

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is unique due to its complex structure, which combines a quinoline core with multiple functional groups

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-3-4-16(2)21(11-15)28-24(30)14-29-13-23(25(31)20-12-17(26)5-10-22(20)29)34(32,33)19-8-6-18(27)7-9-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVSZGYOLCYCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.